molecular formula C20H24N4O2S B6476880 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea CAS No. 2640846-40-6

1-[2-(4-methoxyphenyl)ethyl]-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea

Cat. No.: B6476880
CAS No.: 2640846-40-6
M. Wt: 384.5 g/mol
InChI Key: KDRARVGEKOBFHC-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea is a urea-based small molecule characterized by a central urea (-NH-C(=O)-NH-) scaffold. Its structure includes two ethyl substituents: one linked to a 4-methoxyphenyl group and the other to a thiophene ring substituted with a 1-methyl-1H-pyrazol-4-yl moiety. The methoxyphenyl group contributes electron-donating properties, while the pyrazole-thiophene moiety introduces aromatic heterocyclic diversity, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-24-14-16(13-23-24)19-8-7-18(27-19)10-12-22-20(25)21-11-9-15-3-5-17(26-2)6-4-15/h3-8,13-14H,9-12H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRARVGEKOBFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Yield and Molecular Weight

A series of urea derivatives (11a–11o) with aryl substituents on the phenyl ring were synthesized, demonstrating how substituent choice impacts synthetic yield and molecular weight (Table 1). For example:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) generally correlate with higher molecular weights (534.2–602.2 g/mol) but comparable yields (~85–88%).
  • Electron-donating groups (e.g., -OCH₃) yield lower molecular weights (e.g., 496.3 g/mol for 11l) with similar synthetic efficiency (85.2% yield) .

Table 1. Selected Urea Derivatives from

Compound Substituent(s) Yield (%) Molecular Weight (g/mol)
11a 3-Fluorophenyl 85.1 484.2
11d 4-Trifluoromethylphenyl 85.3 534.1
11l 3-Methoxyphenyl 85.2 496.3
11m 3,5-Bis(trifluoromethyl) 84.7 602.2

The target compound’s 4-methoxyphenyl group aligns with 11l, suggesting moderate molecular weight and high synthetic feasibility.

Structural Conformation and Crystallography

Isostructural thiazole-pyrazole hybrids (compounds 4 and 5 in ) exhibit planar molecular conformations except for a perpendicular fluorophenyl group, indicating flexibility in aryl group orientation. Similarly, describes a triazolone derivative with a methoxyphenyl-thiophene motif crystallizing in a monohydrate form (P 1 symmetry), highlighting the role of solvent interactions in stabilizing crystal packing .

Key Research Findings and Data Gaps

  • Synthetic Feasibility : High yields (~85–88%) for structurally related urea derivatives suggest efficient synthesis pathways for the target compound .
  • Structural Flexibility : Thiophene and pyrazole units may adopt planar or twisted conformations, affecting binding interactions .
  • Biological Potential: Urea derivatives with aryl groups show diverse activities, but the target compound’s specific efficacy requires experimental validation .

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